ZCZ011

Übersicht

Beschreibung

ZCZ011 ist eine Verbindung aus der Klasse der 2-Phenylindole. Es ist als ein positiver allosterischer Modulator des Cannabinoidrezeptors Typ 1 (CB1R) bekannt. Diese Verbindung hat in verschiedenen therapeutischen Anwendungen, insbesondere bei neurodegenerativen Erkrankungen und neuropathischen Schmerzen, ein Potenzial gezeigt .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der 2-Phenylindol-Kernstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Indolkerns: Der Indolkern wird durch eine Fischer-Indolsynthese synthetisiert, die die Reaktion von Phenylhydrazin mit einem Aldehyd oder Keton beinhaltet.

Funktionalisierung: Der Indolkern wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschte chemische Struktur zu erreichen.

Endgültige Montage: Der letzte Schritt beinhaltet die Kupplung des funktionalisierten Indols mit anderen chemischen Gruppen zur Bildung von this compound.

Vorbereitungsmethoden

The synthesis of ZCZ011 involves several steps, starting with the preparation of the core 2-phenylindole structure. The synthetic route typically includes the following steps:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Functionalization: The indole core is then functionalized with various substituents to achieve the desired chemical structure

Final Assembly: The final step involves the coupling of the functionalized indole with other chemical groups to form this compound.

Analyse Chemischer Reaktionen

ZCZ011 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Phenyl- und Indolringen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases

ZCZ011 has shown potential in treating neurodegenerative conditions such as Huntington’s disease and HIV-1-associated neurocognitive disorder (HAND). Research indicates that this compound can modulate CB1R activity, leading to neuroprotective effects without the psychoactive side effects typically associated with direct agonists.

Case Study: NeuroHIV Model

- Objective : To assess the therapeutic potential of this compound in a mouse model of HAND.

- Methodology : Chronic treatment with this compound (10 mg/kg for 14 days) was administered to HIV-1 Tat transgenic mice.

- Findings : The treatment did not alter body mass, locomotor activity, or anxiety-like behavior. However, it improved motor coordination and recognition memory in female mice, indicating potential cognitive benefits linked to CB1R modulation .

Neuropathic Pain Management

This compound has demonstrated efficacy in alleviating neuropathic pain in various animal models. Its ability to reverse mechanical and cold allodynia without inducing cannabimimetic effects positions it as a viable option for pain management.

Case Study: Chronic Constriction Injury Model

- Objective : To evaluate the analgesic effects of this compound in a neuropathic pain model.

- Methodology : Mice subjected to chronic constriction injury received this compound (40 mg/kg).

- Findings : this compound effectively reversed pain responses without causing side effects such as catalepsy or hypothermia, showcasing its therapeutic potential for neuropathic pain relief .

Wirkmechanismus

ZCZ011 exerts its effects by acting as a positive allosteric modulator of the CB1R. This means that it enhances the receptor’s response to its natural ligands without directly activating the receptor itself. The compound increases the binding of agonists like CP55,940 to the CB1R and enhances anandamide-stimulated signaling pathways. This modulation leads to increased β-arrestin recruitment and ERK phosphorylation, which are crucial for the compound’s therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

ZCZ011 ist einzigartig unter den CB1R-Modulatoren aufgrund seiner spezifischen Bindungs- und Modulationseigenschaften. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine Fähigkeit aus, CB1R zu modulieren, ohne die psychoaktiven Nebenwirkungen zu verursachen, die mit direkten Agonisten wie CP55,940 verbunden sind .

Biologische Aktivität

ZCZ011, chemically known as 2-phenyl-1H-indole, is a positive allosteric modulator (PAM) of the cannabinoid receptor type 1 (CB1R). This compound has garnered attention for its potential therapeutic applications, particularly in pain management and addiction treatment. The following sections detail the biological activity of this compound, including its mechanisms of action, effects in various models, and relevant research findings.

This compound operates primarily as an allosteric agonist at the CB1 receptor, influencing receptor activity without directly activating the receptor in the same manner as traditional orthosteric agonists like THC. This distinction is critical as it allows this compound to modulate receptor signaling with potentially fewer side effects.

Key Mechanisms

- Allosteric Modulation : this compound enhances the binding affinity of orthosteric ligands and potentiates their signaling pathways. It has been shown to increase the binding of [^3H]CP55940 and enhance AEA (anandamide) signaling through various assays, including GTPγS binding and β-arrestin recruitment .

- Receptor Internalization : this compound induces concentration-dependent internalization of CB1 receptors, demonstrating a higher efficacy than THC in this regard .

- G Protein Activation : Although this compound is classified as a PAM, it exhibits intrinsic efficacy in certain assays, indicating its ability to activate G protein signaling pathways independently .

In Vitro Studies

In vitro studies have characterized the pharmacological profile of this compound across several experimental setups:

In Vivo Studies

This compound's effects have also been evaluated in various animal models, showcasing its therapeutic potential:

Neuropathic Pain

- In a chronic constriction injury (CCI) model, this compound significantly reversed mechanical and cold allodynia at a dose of 40 mg/kg without inducing typical cannabimimetic effects such as catalepsy or hypothermia .

Opioid Withdrawal

- A study demonstrated that this compound completely blocked naloxone-precipitated withdrawal signs in oxycodone-dependent mice. It effectively mitigated withdrawal-induced diarrhea and weight loss, suggesting its utility in treating opioid dependence .

Neurodegenerative Disorders

- Chronic administration of this compound was assessed in HIV-1 Tat transgenic mice. The treatment improved motor coordination and recognition memory specifically in female mice while showing minimal side effects on body weight and locomotor activity .

Case Studies

- Chronic Pain Management : In a controlled study involving CCI models, this compound was administered to evaluate its anti-allodynic properties. Results indicated significant pain relief without the psychoactive side effects commonly associated with cannabinoid therapies.

- Opioid Dependence Treatment : In experiments with oxycodone-dependent mice, this compound's ability to attenuate withdrawal symptoms highlights its potential as a non-addictive alternative for managing opioid withdrawal.

Eigenschaften

IUPAC Name |

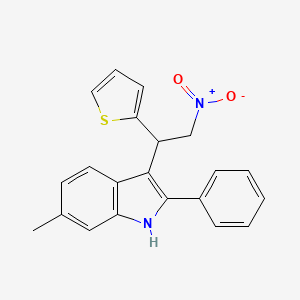

6-methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c1-14-9-10-16-18(12-14)22-21(15-6-3-2-4-7-15)20(16)17(13-23(24)25)19-8-5-11-26-19/h2-12,17,22H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSPNRDBWHHFMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801046384 | |

| Record name | 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801046384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1998197-39-9 | |

| Record name | 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801046384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action of ZCZ011?

A1: this compound acts as a positive allosteric modulator (PAM) of the cannabinoid receptor type 1 (CB1). [, , , , , , , ] While it can enhance the effects of certain orthosteric CB1 agonists, research suggests it also exhibits allosteric agonist activity, meaning it can activate the receptor on its own. [, , , ] This dual nature makes it a valuable tool for investigating CB1 signaling.

Q2: Where does this compound bind to the CB1 receptor?

A2: Mutagenesis studies and molecular modeling have identified a specific binding site for this compound on the CB1 receptor. [, ] Residues F191A3.27 and I169A2.56 were found to be crucial for both the allosteric agonist and modulator activities of this compound. [] Interestingly, other structurally similar PAMs may interact with additional sites, contributing to their mixed agonistic and allosteric profiles. []

Q3: Have there been any attempts to improve the drug-like properties of this compound?

A3: Yes, recognizing the limitations of the nitro group in drug development, researchers have investigated replacing it with a trifluoromethyl (CF3) group. [] The resulting CF3-bearing analogues demonstrated improved in vitro metabolic stability and, in some cases, even greater potency compared to their nitro-containing counterparts. [] This highlights the potential for further structural optimization of this compound-like compounds.

Q4: What are the potential therapeutic applications of this compound being explored?

A4: Preclinical studies have shown promising results for this compound in various models, suggesting potential therapeutic applications in addressing:

- Neuropathic pain: Both this compound and its CF3 analogue demonstrated efficacy in a mouse model of neuropathic pain, highlighting their potential as analgesics. [, ]

- HIV-associated neurocognitive disorders (HAND): Chronic this compound treatment showed improvements in motor coordination and recognition memory in a mouse model of neuroHIV, suggesting its potential for treating cognitive impairments. []

- Opioid withdrawal: this compound effectively attenuated naloxone-precipitated withdrawal symptoms like diarrhea and weight loss in oxycodone-dependent mice, indicating its potential for managing opioid dependence. []

Q5: Are there any known sex-based differences in this compound's effects?

A5: Interestingly, research indicates that this compound may exert sex-specific effects. In a study using HIV-1 Tat transgenic mice, chronic this compound administration improved motor coordination and recognition memory in females but not in males. [] This underscores the importance of considering sex as a biological variable in preclinical and clinical research.

Q6: Are there any analytical methods specifically developed for detecting and quantifying this compound?

A6: Yes, researchers have developed a high-performance liquid chromatography tandem mass spectrometry (HPLC-MS-MS) method for the detection and quantification of this compound in mouse brain tissue. [] This method utilizes a rapid extraction technique with Clean Screen FASt™ columns and offers high sensitivity and selectivity for accurately measuring this compound concentrations. [, ]

Q7: What is the significance of studying the subjective effects of this compound?

A7: Understanding the subjective effects of any drug is crucial, especially when targeting the central nervous system. While this compound does not elicit the same cannabimimetic effects as THC, further research is needed to determine its full spectrum of subjective effects and potential for abuse. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.